molecular formula C23H17F3N4OS2 B11292352 2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11292352
M. Wt: 486.5 g/mol
InChI Key: HMNVHZXVYLDDKB-UHFFFAOYSA-N
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Description

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a trifluoromethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling and subsequent functionalization.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyridazine Synthesis: The pyridazine ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The thiazole and pyridazine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with metal ions and proteins, while the pyridazine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole structure.

Uniqueness

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of the thiazole and pyridazine rings with a trifluoromethyl group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C23H17F3N4OS2

Molecular Weight

486.5 g/mol

IUPAC Name

2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H17F3N4OS2/c1-14-21(33-22(27-14)15-6-3-2-4-7-15)18-10-11-20(30-29-18)32-13-19(31)28-17-9-5-8-16(12-17)23(24,25)26/h2-12H,13H2,1H3,(H,28,31)

InChI Key

HMNVHZXVYLDDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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